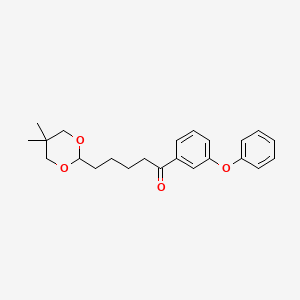

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone is an organic compound that features a dioxane ring, a phenoxy group, and a valerophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone typically involves the reaction of 5,5-dimethyl-1,3-dioxane with phenoxyvalerophenone under specific conditions. One common method includes the use of potassium tert-butoxide as a base and ethanol as a solvent, with the reaction carried out at elevated temperatures under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone involves its interaction with specific molecular targets. The dioxane ring and phenoxy group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone

- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone

- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-methoxyvalerophenone

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone is a synthetic compound with potential biological activities that have garnered attention in pharmacological research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by its unique structure, which includes a dioxane moiety that may contribute to its biological properties. The molecular formula is C₁₉H₂₃O₃, and it has a molecular weight of approximately 303.39 g/mol. The compound is soluble in organic solvents, which may influence its bioavailability and pharmacokinetics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds that modulate mRNA splicing have shown significant cytotoxicity against various tumor cell lines. While specific data on this compound is limited, analogs have demonstrated IC₅₀ values in the low nanomolar range against multiple cancer types .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCL (JeKo-1) | < 5 | Spliceosome modulation |

| Compound 2 | MCL (JVM-2) | < 5 | Spliceosome modulation |

| This compound | TBD | TBD | TBD |

The proposed mechanism of action for similar compounds involves the inhibition of mRNA splicing through interaction with spliceosome components. This results in cell cycle arrest at various phases, particularly G1 and G2/M phases . The ability to induce apoptosis in cancer cells makes these compounds promising candidates for further development.

Case Studies

A study focusing on spliceosome modulators reported that compounds similar to this compound showed significant antitumor activity in vitro. For example, compound 3a exhibited potent cytotoxicity against multiple tumor lines and was particularly effective in inducing G2/M phase arrest .

Another investigation into the pharmacodynamics of related compounds indicated that structural modifications could enhance stability and bioactivity. For instance, esterification of alcohol derivatives led to increased half-life and maintained potency across various tumor cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests high gastrointestinal absorption and favorable solubility characteristics. The bioavailability score for related compounds has been noted as moderate to high, indicating potential for effective systemic delivery .

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they may also present risks for normal cells at higher concentrations. Therefore, careful dose optimization is necessary.

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-23(2)16-25-22(26-17-23)14-7-6-13-21(24)18-9-8-12-20(15-18)27-19-10-4-3-5-11-19/h3-5,8-12,15,22H,6-7,13-14,16-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGQVEUATNIMNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646087 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-94-0 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.